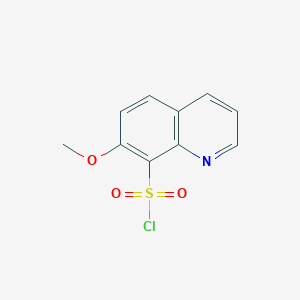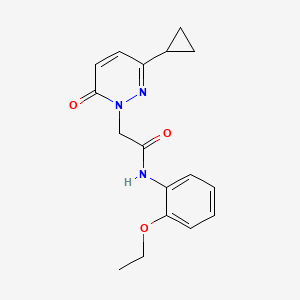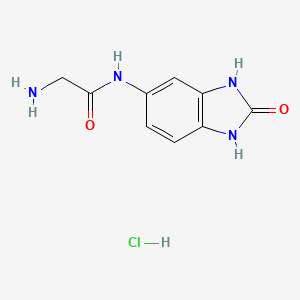![molecular formula C24H21FN4O4 B2475906 N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902919-46-4](/img/no-structure.png)
N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H21FN4O4 and its molecular weight is 448.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Various compounds with structures similar to N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide have been synthesized and evaluated for their anticancer activity. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have shown appreciable cancer cell growth inhibition against a range of cancer cell lines, indicating their potential as anticancer agents (M. M. Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
Compounds within this chemical family have been developed for imaging purposes, such as [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This showcases the utility of these compounds in diagnostic imaging, particularly for neurological conditions (F. Dollé et al., 2008).
Anti-inflammatory and Analgesic Agents
Novel derivatives, including those based on benzodifuranyl and thiazolopyrimidines, have been synthesized from compounds such as visnaginone and khellinone, displaying anti-inflammatory and analgesic activities. This highlights the potential of these compounds in developing new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).
Antitumor Activities
Specific enantiomers of related compounds have been investigated for their selective antitumor activities, indicating the role of molecular configuration in their biological activity and the potential for developing enantioselective drugs (Xiong Jing, 2011).
Ribonucleotide Reductase Inhibitors
Derivatives such as N-hydroxy-alpha-(2-hydroxyethoxy)-1(2H)-pyrimidineacetamides have been explored as potential antitumor agents, acting through the inhibition of ribonucleotide diphosphate reductase. This suggests the versatility of these compounds in targeting specific enzymes for cancer therapy (R. A. Farr et al., 1989).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide' involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-amine. The final compound is obtained by reacting this intermediate with 3-fluoro-4-methylbenzoyl chloride and N-(2-aminoethyl)acetamide.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine", "3-fluoro-4-methylbenzoyl chloride", "N-(2-aminoethyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of 3-(4-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester with guanidine in the presence of a base to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-amine.", "Step 3: Reaction of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-amine with 3-fluoro-4-methylbenzoyl chloride in the presence of a base to form N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide.", "Step 4: Reaction of N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide with N-(2-aminoethyl)acetamide in the presence of a base to form the final compound." ] } | |
CAS-Nummer |
902919-46-4 |
Molekularformel |
C24H21FN4O4 |
Molekulargewicht |
448.454 |
IUPAC-Name |
N-(3-fluoro-4-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H21FN4O4/c1-15-5-8-17(12-20(15)25)27-21(30)14-28-22-19(4-3-11-26-22)23(31)29(24(28)32)13-16-6-9-18(33-2)10-7-16/h3-12H,13-14H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
WHKMMPYVAZVFKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2475827.png)




![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)
![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)
![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)

![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)
